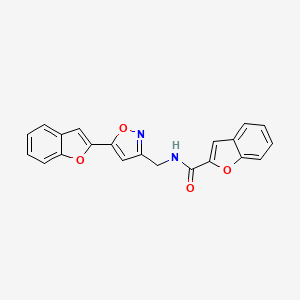

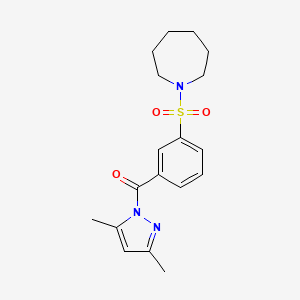

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for research.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have shown significant potential in the realm of medicinal chemistry . They have been used to create numerous innovative antibacterial agents . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Anticancer Activity

Benzofuran derivatives have demonstrated a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy .

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway

A benzene-sulfonamide-based benzofuran derivative was designed and synthesized to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein (p53) .

Treatment of Multi-Resistant Illnesses

There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Synthesis of New Derivatives

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .

Inhibitory Effects on Different Types of Cancer Cells

Some substituted benzofurans have dramatic anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Mechanism of Action

Target of Action

Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . Docking studies of active compounds against glucosamine-6-phosphate synthase and aspartic proteinase have been reported . These enzymes could be potential targets of the compound.

Mode of Action

It’s known that the substitution of methoxy group at phenyl ring r 1 position of similar compounds showed enhanced activity . This suggests that the compound might interact with its targets through specific structural features.

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. For instance, glucosamine-6-phosphate synthase is involved in the biosynthesis of amino sugars, while aspartic proteinase plays a role in protein processing. The compound’s interaction with these enzymes could disrupt these pathways, leading to its antimicrobial effects .

Result of Action

Similar benzofuran-isoxazole hybrid heterocyclic units have shown significant antimicrobial activity . This suggests that the compound could potentially inhibit the growth of certain bacterial and fungal strains.

properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-21(20-10-14-6-2-4-8-17(14)26-20)22-12-15-11-19(27-23-15)18-9-13-5-1-3-7-16(13)25-18/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQALGFYMPBOTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-[4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2802941.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2802943.png)

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2802948.png)

![N-{3-[4-(2-amino-1,3-thiazol-4-yl)phenyl]propyl}acetamide](/img/structure/B2802953.png)

![ethyl 1-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2802960.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2802962.png)